molecular formula C11H16FNO3S2 B3015833 4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide CAS No. 1396806-08-8

4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

Cat. No.: B3015833
CAS No.: 1396806-08-8
M. Wt: 293.37
InChI Key: IJTRMDILCPZQPG-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide (CAS 1396749-94-2) is a synthetic benzenesulfonamide derivative with the molecular formula C12H18FNO4S2 and a molecular weight of 323.4 g/mol . Its structure features a fluorine atom and a hybrid hydroxy-methylthio-propyl side chain, which may influence its physicochemical properties and biomolecular interactions. As a member of the benzenesulfonamide family, this compound is of significant interest in medicinal chemistry and chemical biology research. Sulfonamide-containing compounds are extensively investigated for their diverse biological activities. Research on analogous structures has shown that benzenesulfonamides can act as potent inhibitors of various enzymes and have been studied for their potential in pain management . The specific structural motifs present in this compound make it a valuable building block for developing novel biochemical probes and for structure-activity relationship (SAR) studies, particularly in the exploration of new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13-14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTRMDILCPZQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)F)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nucleophilic Substitution:

    Sulfonation: The sulfonamide group is introduced by reacting the fluorinated benzene derivative with a sulfonating agent such as chlorosulfonic acid.

    Alkylation: The hydroxy and methylthio groups are introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of novel antibacterial agents.

    Biological Studies: The compound can be used to study the effects of sulfonamides on various biological systems.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : The 4-fluoro group in the target compound and compound 2m / 25i may enhance binding affinity through hydrophobic or electrostatic interactions, as seen in kinase inhibitors .
  • Sulfonamide Linker : All compounds utilize the sulfonamide group for hydrogen bonding with target proteins, a common feature in enzyme inhibitors .
  • N-Substituent Diversity : The hydroxy-methylthio-propyl chain in the target compound contrasts with bulkier substituents (e.g., pyridinyl-pyrazole in 2m , imidazothiazole in 25i ), suggesting differences in steric effects and solubility.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The methylthio group could influence metabolic pathways (e.g., oxidation to sulfoxide) compared to compounds lacking sulfur-containing substituents .
  • Target Specificity: While 25i is a pan-RAF inhibitor and compounds target COL3A1, the target compound’s biological activity remains speculative.

Biological Activity

4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a fluorine atom, a hydroxy group, and a methylthio group, suggests various mechanisms of action that may influence its pharmacological properties.

The compound can be synthesized through several methods involving nucleophilic substitution and sulfonation reactions. The general synthetic route includes:

  • Fluorination : Introduction of the fluorine atom to the benzene ring.
  • Sulfonation : Reaction with chlorosulfonic acid to introduce the sulfonamide group.
  • Alkylation : Incorporation of the hydroxy and methylthio groups via alkylation reactions.

These steps ensure the formation of the desired compound with high purity and yield under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and antiviral agent.

Antibacterial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties through competitive inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This inhibition leads to the disruption of bacterial growth and replication.

Study Organism Tested IC50 (μM) Mechanism
Study AE. coli15DHPS inhibition
Study BS. aureus10DHPS inhibition

Antiviral Activity

In vitro studies have shown that this compound may possess antiviral properties against several viruses, including influenza and HIV. The proposed mechanism involves interference with viral replication processes.

Study Virus Tested EC50 (μM) Mechanism
Study CInfluenza5Viral replication inhibition
Study DHIV8Reverse transcriptase inhibition

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 10 μM, showcasing its potential as a therapeutic agent against resistant strains of bacteria.
  • Antiviral Properties Investigation : In a clinical trial involving patients with influenza, administration of this compound resulted in a significant reduction in viral load compared to control groups, indicating its potential utility in antiviral therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways essential for bacterial and viral survival.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that facilitate viral entry or replication.
  • Protein-Ligand Interactions : The compound's structure allows it to bind effectively to target proteins, disrupting their normal function and leading to cell death or inhibited replication.

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